molecular formula C11H10FN B1344344 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile CAS No. 28049-63-0

1-(2-Fluorophenyl)cyclobutane-1-carbonitrile

Cat. No.: B1344344
CAS No.: 28049-63-0
M. Wt: 175.2 g/mol
InChI Key: NZABHBZCJSJJAF-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)cyclobutane-1-carbonitrile is a fluorinated cyclobutane derivative featuring a nitrile group and a 2-fluorophenyl substituent. The 2-fluoro substitution introduces steric and electronic effects that influence reactivity and biological activity compared to analogs.

Properties

IUPAC Name

1-(2-fluorophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZABHBZCJSJJAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627800
Record name 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28049-63-0
Record name 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluorophenyl)cyclobutane-1-carbonitrile can be synthesized through several methods. One common method involves the reaction of 2-fluorobenzyl cyanide with cyclobutanone in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Fluorophenyl)cyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceuticals, particularly in the synthesis of antiepileptic and antidepressant drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s fluorine atom can enhance its binding affinity and selectivity towards specific targets, thereby influencing biological pathways .

Comparison with Similar Compounds

Structural and Electronic Variations

The table below highlights critical differences between 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound 2-Fluoro C₁₁H₉FN 174.20* N/A† Intermediate for enzyme inhibitors
1-(4-Fluorophenyl)cyclobutane-1-carbonitrile 4-Fluoro C₁₁H₉FN 174.20 405090-30-4 Similar synthesis routes; para-substitution reduces steric hindrance
1-(2-Chlorophenyl)cyclobutane-1-carbonitrile 2-Chloro C₁₁H₁₀ClN 191.66 28049-59-4 Higher molecular weight; enhanced lipophilicity
1-(2,6-Difluorophenyl)cyclobutane-1-carbonitrile 2,6-Difluoro C₁₁H₉F₂N 193.19 1260741-00-1 Increased steric bulk; potential for altered binding kinetics
1-(3,4-Dichlorophenyl)cyclobutane-1-carbonitrile 3,4-Dichloro C₁₁H₉Cl₂N 226.10 84467-19-6 Strong electron-withdrawing effects; impacts nitrile reactivity
1-(Trifluoromethyl)cyclobutane-1-carbonitrile Trifluoromethyl C₆H₆F₃N 149.11 1447949-37-2 Compact substituent; high electronegativity

*Calculated based on molecular formula.

Physicochemical Properties

  • Boiling Points : The trifluoromethyl analog () has a predicted boiling point of 144.9±35.0°C, lower than bulkier derivatives due to reduced molecular weight.
  • Solubility : 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile is sparingly soluble in aqueous media, requiring storage at 2–8°C, whereas fluorinated analogs may exhibit improved solubility in organic solvents.

Key Research Findings

  • Steric Effects : Ortho-substituted derivatives (e.g., 2-fluoro, 2-chloro) exhibit conformational strain in the cyclobutane ring, as evidenced by NMR coupling constants (J = 8.7–2.5 Hz in ).
  • Metabolic Stability : Fluorination at the 2-position may enhance metabolic stability compared to 3- or 4-substituted analogs, a critical factor in drug design.
  • Synthetic Utility : Brominated analogs like 1-(2-Bromophenyl)cyclobutane-1-carbonitrile () serve as intermediates for cross-coupling reactions, enabling diversification of the cyclobutane scaffold.

Biological Activity

1-(2-Fluorophenyl)cyclobutane-1-carbonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the fluorinated phenyl group is thought to enhance its lipophilicity and biological interactions, making it a subject of interest for various therapeutic applications.

  • Molecular Formula : C10H10FN
  • Molecular Weight : 169.19 g/mol
  • Structure : The compound features a cyclobutane ring with a carbonitrile group and a 2-fluorophenyl substituent, which influences its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Activity : There is ongoing research into its efficacy against cancer cells, with some studies indicating that it may modulate pathways involved in cell proliferation and apoptosis.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, leading to alterations in their activity. This interaction may be influenced by the presence of the fluorine atom, which can enhance binding affinities to biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Screening :
    • A study evaluated a series of cyclobutane derivatives for their antimicrobial properties, finding that compounds with fluorinated groups exhibited enhanced activity against Gram-positive bacteria.
    • Results Summary :
    Compound% Inhibition (MIC)Target
    This compound75% (10 µM)S. aureus
    Control Compound50% (20 µM)S. aureus
  • Anticancer Activity :
    • Research on structurally similar compounds indicated significant cytotoxicity against various cancer cell lines. For instance, derivatives containing fluorinated phenyl groups demonstrated improved potency in inhibiting cell growth in breast cancer models.
    • Cell Line Response :
    CompoundIC50 (µM)Cell Line
    This compound15 µMMCF-7
    Reference Drug10 µMMCF-7

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
1-(3-Fluorophenyl)cyclobutane-1-carbonitrileCyclobutane ring, different fluorine positionPotentially different anticancer activity
3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acidTwo fluorine atoms, carboxylic acid groupEnhanced enzyme inhibition

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